molecular formula C16H17N3O2 B11645123 (3,5-Dimethyl-phenoxy)-acetic acid pyridin-4-ylmethylene-hydrazide

(3,5-Dimethyl-phenoxy)-acetic acid pyridin-4-ylmethylene-hydrazide

Cat. No.: B11645123
M. Wt: 283.32 g/mol
InChI Key: SXOMNFQKKKORAX-VCHYOVAHSA-N
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Description

2-(3,5-DIMETHYLPHENOXY)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of phenoxy and pyridinyl groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-DIMETHYLPHENOXY)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves the reaction of 3,5-dimethylphenol with chloroacetic acid to form 2-(3,5-dimethylphenoxy)acetic acid. This intermediate is then converted to its hydrazide derivative through reaction with hydrazine hydrate. The final step involves the condensation of the hydrazide with 4-pyridinecarboxaldehyde under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-DIMETHYLPHENOXY)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-(3,5-DIMETHYLPHENOXY)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-DIMETHYLPHENOXY)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethylphenoxy)acetohydrazide
  • 2-(2,5-Dimethylphenoxy)-2-methylpropanoic acid
  • 2-[2-(3,5-Dimethylphenoxy)ethylthio]pyrimidin-4(3H)-ones

Uniqueness

2-(3,5-DIMETHYLPHENOXY)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE stands out due to its unique combination of phenoxy and pyridinyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide

InChI

InChI=1S/C16H17N3O2/c1-12-7-13(2)9-15(8-12)21-11-16(20)19-18-10-14-3-5-17-6-4-14/h3-10H,11H2,1-2H3,(H,19,20)/b18-10+

InChI Key

SXOMNFQKKKORAX-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)OCC(=O)N/N=C/C2=CC=NC=C2)C

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NN=CC2=CC=NC=C2)C

Origin of Product

United States

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